Cas no 2640819-24-3 (9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine)
![9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine structure](https://ja.kuujia.com/scimg/cas/2640819-24-3x500.png)
9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine 化学的及び物理的性質
名前と識別子
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- AKOS040731640
- F6796-0966
- 2640819-24-3
- 9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine
- 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine
-
- インチ: 1S/C15H14FN5/c16-11-3-1-10(2-4-11)7-17-14-13-15(19-8-18-14)21(9-20-13)12-5-6-12/h1-4,8-9,12H,5-7H2,(H,17,18,19)
- InChIKey: VMPNZFXSYMISPR-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=NC=NC=2NCC2=CC=C(F)C=C2)N(C2CC2)C=1
計算された属性
- せいみつぶんしりょう: 283.12332363g/mol
- どういたいしつりょう: 283.12332363g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 497.4±55.0 °C(Predicted)
- 酸性度係数(pKa): 3.69±0.10(Predicted)
9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6796-0966-15mg |
9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine |
2640819-24-3 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6796-0966-50mg |
9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine |
2640819-24-3 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6796-0966-30mg |
9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine |
2640819-24-3 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6796-0966-75mg |
9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine |
2640819-24-3 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6796-0966-20μmol |
9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine |
2640819-24-3 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6796-0966-2mg |
9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine |
2640819-24-3 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6796-0966-2μmol |
9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine |
2640819-24-3 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6796-0966-5μmol |
9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine |
2640819-24-3 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6796-0966-5mg |
9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine |
2640819-24-3 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6796-0966-10μmol |
9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine |
2640819-24-3 | 10μmol |
$103.5 | 2023-09-07 |
9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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4. Book reviews
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amineに関する追加情報
Introduction to 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine (CAS No. 2640819-24-3)
9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2640819-24-3, belongs to the purine derivatives class, a family of molecules known for their diverse pharmacological properties. The presence of a cyclopropyl group and a fluorophenylmethyl moiety in its structure imparts distinct chemical and biological characteristics, making it a subject of intense research interest.
The structural framework of 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine incorporates several key functional groups that contribute to its reactivity and interaction with biological targets. The cyclopropyl ring, a three-membered aliphatic ring, is known for its stability and ability to influence the conformational flexibility of the molecule. This feature can be particularly advantageous in drug design, as it allows for precise tuning of molecular interactions with biological receptors. Additionally, the fluorophenylmethyl group introduces a fluorine atom, which is commonly used in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential applications of 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine more effectively. These studies suggest that the compound may exhibit inhibitory activity against various enzymes and receptors involved in critical biological pathways. For instance, preliminary computational analyses indicate that this molecule could interact with enzymes such as kinases and phosphodiesterases, which are implicated in diseases ranging from cancer to inflammatory disorders. The fluorine atom in the phenyl ring is particularly noteworthy, as it has been shown to enhance binding interactions in several drug candidates by increasing lipophilicity and reducing metabolic degradation.
In the realm of drug discovery, the synthesis of 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine represents a significant achievement due to its complex structural motif. The synthesis involves multiple steps, including nucleophilic substitution reactions, cyclization processes, and protective group strategies, which are all critical for achieving high yields and purity. Researchers have employed advanced synthetic methodologies to optimize these steps, ensuring that the final product meets stringent pharmaceutical standards. The development of efficient synthetic routes not only facilitates further exploration of this compound's potential but also contributes to the broader arsenal of tools available for medicinal chemists.
The biological evaluation of 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine has been conducted using both in vitro and in vivo models. In vitro studies have revealed promising activity against certain cancer cell lines, where the compound demonstrated inhibitory effects on proliferation and induced apoptosis. These findings are particularly intriguing given the growing demand for targeted therapies in oncology. Furthermore, preclinical studies have suggested that this molecule may exhibit favorable pharmacokinetic profiles, including good oral bioavailability and moderate tissue distribution. Such characteristics are essential for evaluating its therapeutic potential in human trials.
One of the most exciting aspects of 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine is its versatility as a scaffold for derivative development. By modifying specific functional groups within its structure, researchers can generate libraries of analogs with tailored biological activities. This approach has been successfully applied in other areas of drug discovery, where structural modifications have led to the identification of lead compounds with enhanced efficacy and reduced side effects. The cyclopropyl ring and fluorophenylmethyl moiety provide numerous opportunities for such modifications, making this compound an invaluable asset in ongoing research efforts.
The role of fluorine-containing purine derivatives in medicinal chemistry cannot be overstated. Fluorine atoms are frequently incorporated into drug molecules due to their ability to modulate pharmacological properties significantly. In 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine, the fluorine atom contributes to increased metabolic stability by preventing rapid degradation by enzymatic pathways. Additionally, it enhances binding interactions by increasing lipophilicity and improving receptor affinity. These effects are particularly important in designing drugs that require prolonged circulation times or high binding specificity.
As research continues to evolve, new methodologies for studying 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine are being developed. Advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry allow researchers to gain detailed insights into its molecular structure and interactions. These tools are complemented by high-throughput screening technologies that enable rapid evaluation of large libraries of compounds for biological activity. By integrating these approaches, scientists can accelerate the discovery process and identify novel therapeutic agents more efficiently.
The future prospects for 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine are bright, with ongoing studies aimed at elucidating its mechanism of action and exploring new therapeutic applications. Researchers are particularly interested in its potential as an anti-inflammatory agent, given its structural similarities to known immunomodulators. Additionally, investigations into its effects on neurological pathways suggest that it may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. As our understanding of biological systems continues to expand, it is likely that compounds like 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine will play an increasingly important role in addressing complex diseases.
In conclusion, 9-Cyclopropyl-N-[ ( 4 - fluoro pheny l ) m eth y l ] - 9 H - purin - 6 - am ine ( CAS No . 264081 9 - 24 - 3 ) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities . Its synthesis , characterization , and evaluation underscore the importance of innovative approaches in drug discovery . As research progresses , this compound is poised to contribute substantially to our understanding of disease mechanisms and provide new avenues for therapeutic intervention . The integration of cutting-edge technologies and interdisciplinary collaboration will further enhance our ability to harness its full potential , ultimately benefiting patients worldwide .
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